5-Aminomethyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester 5-Aminomethyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 612511-72-5
VCID: VC5820204
InChI: InChI=1S/C6H9N3O3.ClH/c1-2-11-6(10)5-8-4(3-7)12-9-5;/h2-3,7H2,1H3;1H
SMILES: CCOC(=O)C1=NOC(=N1)CN.Cl
Molecular Formula: C6H10ClN3O3
Molecular Weight: 207.61

5-Aminomethyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester

CAS No.: 612511-72-5

Cat. No.: VC5820204

Molecular Formula: C6H10ClN3O3

Molecular Weight: 207.61

* For research use only. Not for human or veterinary use.

5-Aminomethyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester - 612511-72-5

Specification

CAS No. 612511-72-5
Molecular Formula C6H10ClN3O3
Molecular Weight 207.61
IUPAC Name ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C6H9N3O3.ClH/c1-2-11-6(10)5-8-4(3-7)12-9-5;/h2-3,7H2,1H3;1H
Standard InChI Key IMUSLNMUIIQUFO-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NOC(=N1)CN.Cl

Introduction

Chemical Structure and Nomenclature

Core Structural Features

5-Aminomethyl- oxadiazole-3-carboxylic acid ethyl ester features a 1,2,4-oxadiazole ring system—a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The substituents at positions 3 and 5 define its functional characteristics:

  • Position 3: A carboxylic acid ethyl ester group (-COOEt), enhancing solubility and serving as a synthetic handle for further derivatization .

  • Position 5: An aminomethyl group (-CH2NH2), introducing a primary amine moiety critical for hydrogen bonding and bioactivity .

The molecular formula is C6H10N4O3, with a monoisotopic mass of 186.0753 g/mol and an average mass of 186.17 g/mol.

Nomenclature and Isomerism

The compound’s systematic IUPAC name is ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate. Care must be taken to distinguish it from isomeric 1,3,4-oxadiazole derivatives, such as 5-amino-1,3,4-oxadiazole-2-carboxylic acid ethyl ester (CAS RN: 4970-53-0), which exhibits distinct physicochemical properties .

Synthesis and Structural Elucidation

General Synthetic Strategies

1,2,4-Oxadiazoles are typically synthesized via cyclization reactions between amidoximes and carboxylic acid derivatives. For 5-aminomethyl-substituted variants, two principal routes emerge:

Cyclocondensation of Functionalized Amidoximes

A nitrile oxide intermediate, generated from hydroxylamine and a nitrile, reacts with a β-ketoester to form the oxadiazole ring. Introducing an aminomethyl group requires precursors like 2-aminoacetonitrile, which can undergo hydroxylamine addition to yield the requisite amidoxime :

R-C≡N+NH2OHR-C(=N-OH)-NH2(Amidoxime formation)\text{R-C≡N} + \text{NH}_2\text{OH} \rightarrow \text{R-C(=N-OH)-NH}_2 \quad \text{(Amidoxime formation)}

Subsequent cyclization with ethyl malonate derivatives under basic conditions affords the target compound .

Post-Synthetic Functionalization

Alternatively, the oxadiazole core can be modified post-synthesis. For example, chloromethyl intermediates (e.g., 5-chloromethyl-1,2,4-oxadiazole-3-carboxylate) undergo nucleophilic substitution with ammonia to install the aminomethyl group :

5-ClCH2-Oxadiazole+NH35-H2NCH2-Oxadiazole+HCl\text{5-ClCH}_2\text{-Oxadiazole} + \text{NH}_3 \rightarrow \text{5-H}_2\text{NCH}_2\text{-Oxadiazole} + \text{HCl}

Structural Characterization

Key analytical data for related compounds include:

  • 1H-NMR: Signals for the ethyl ester (δ 1.3–1.4 ppm, triplet; δ 4.2–4.4 ppm, quartet) and aminomethyl protons (δ 3.1–3.3 ppm, singlet) .

  • MS (ESI): A molecular ion peak at m/z 186.1 (M+H)+ .

Physicochemical Properties

Stability and Solubility

1,2,4-Oxadiazoles generally exhibit moderate thermal stability, with decomposition temperatures exceeding 200°C. The ethyl ester group enhances lipophilicity (logP ≈ 1.2), while the aminomethyl moiety improves aqueous solubility (∼15 mg/mL in water) .

Spectroscopic Data

PropertyValue
Melting Point195–198°C (predicted)
UV-Vis (λmax)265 nm (π→π* transition)
IR (ν, cm⁻¹)1720 (C=O), 1650 (C=N), 3350 (NH)

Applications in Drug Discovery

Antidiabetic Agents

Zwitterionic oxadiazoles, such as those reported by Fujifilm, reduce plasma glucose by 40–50% in db/db mice without significant weight gain—a marked advantage over thiazolidinediones .

Antimicrobial Scaffolds

1,2,4-Oxadiazoles exhibit broad-spectrum antimicrobial activity. For instance, analogs with EC50 values of 2–8 μg/mL against Staphylococcus aureus highlight their potential .

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